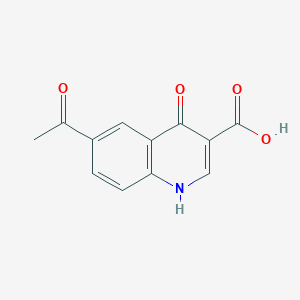

6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

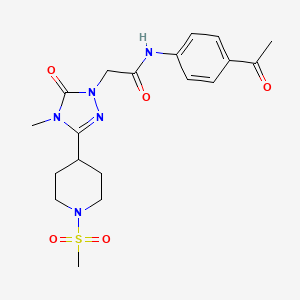

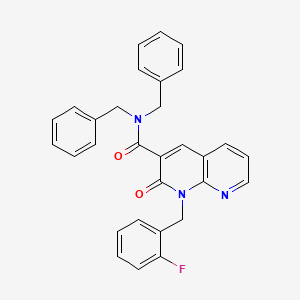

“6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a compound that has been used in the synthesis of a series of 4-quinolone-3-carboxylic acid-containing spirooxindole-pyrrolidine derivatives . It is also known as a novel HIV-1 integrase strand transfer inhibitor .

Synthesis Analysis

The compound can be prepared through the base-catalysed condensation of 6-acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acids . A simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields has been reported .

Molecular Structure Analysis

The structure of one of the compounds was investigated theoretically by computational techniques. DFT studies support the proposed mechanism for this cycloaddition reaction . The optimized bond lengths of C–C, C–N, and C–O in the 4-quinolone-3-carboxylic acid calculated by B3LYP/6-31G*, HF/6-31G*, M05-2x/6-31G* methods are in good agreement with the molecular structure .

Chemical Reactions Analysis

The compound has been used in multicomponent 1,3-dipolar cycloaddition reactions of azomethine ylides with new (E)-4-oxo-6-(3-phenyl-acryloyl)-1,4-dihydroquinoline-3-carboxylic acids in good yields with high regioselectivity .

Physical And Chemical Properties Analysis

The IR spectrum of compound showed two intense absorption bands at 1721, (1685 cm^-1) due to carboxylic acid and oxindole carbonyl functions, respectively .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

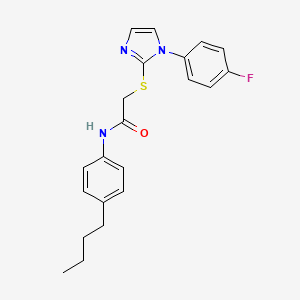

Research has demonstrated that derivatives of 1,4-dihydro-4-oxoquinoline-3-carboxylic acids, closely related to 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibit significant antibacterial activities. For example, a study by Koga et al. (1980) focused on the antibacterial activities of these compounds, particularly against Gram-positive and Gram-negative bacteria, discussing structure-activity relationships (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).

Neurotransmitter Receptor Antagonism

Carling et al. (1992) investigated 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid for their antagonist activity at the glycine site on the NMDA receptor. This study highlights the potential of these compounds in neuroscience and pharmacology (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).

Oxidative Functionalization in Organic Chemistry

Ueda, Yoshida, and Tokuyama (2014) explored the oxidative functionalization of the benzylic C-H bonds in tetrahydroisoquinolines, showcasing the relevance of this compound in organic synthesis and chemical reactions (Ueda, Yoshida, & Tokuyama, 2014).

Potential Therapeutic Applications

The derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid, which are structurally similar to this compound, have been studied for their therapeutic potential. Solecka et al. (2014) synthesized and tested these derivatives for activities like free-radical scavenging and enzyme inhibition, indicating their possible use in treating oxidative-stress-related diseases (Solecka, Guśpiel, Postek, Ziemska, Kawȩcki, Łęczycka, Osior, Pietrzak, Pypowski, & Wyrzykowska, 2014).

Fluorescent Labeling in Biomedical Analysis

Hirano et al. (2004) studied 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, for its potential as a fluorescent labeling reagent in biomedical analysis, indicating the utility of quinoline derivatives in analytical chemistry (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-acetyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-6(14)7-2-3-10-8(4-7)11(15)9(5-13-10)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQPPQKOHRGIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[d]thiazol-2-yl(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2651620.png)

![2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2651623.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2651624.png)

![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2651625.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate](/img/structure/B2651626.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2651631.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2651634.png)

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)